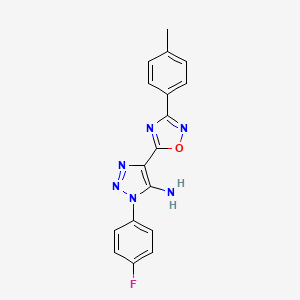

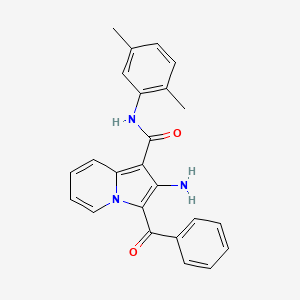

4-(2-((6-(4-甲基-2-(吡啶-3-基)噻唑-5-基)嘧啶-3-基)硫代)乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves solvothermal methods, reactions with transition metal ions, and pH adjustments to create coordination polymers with specific catalytic properties . Dinuclear cyclopalladated compounds are synthesized through reactions with palladium acetate and further substitution reactions to yield various isomers . Other methods include the use of methyl 2-benzoylamino-3-dimethylaminopropenoate and methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate as reagents to prepare fused pyrimidinones and derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates is achieved through domino 1,3-dipolar cycloaddition and elimination .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using single-crystal X-ray diffraction, NMR spectroscopy, and theoretical studies. The coordination polymers exhibit one-dimensional chains with different coordination environments for the metal ions . The cyclopalladated compounds display geometrical isomerism and dynamic equilibrium between isomers, as evidenced by NMR studies . The heterocyclic systems synthesized from methyl 2-benzoylamino-3-dimethylaminopropenoate and its derivatives show a variety of fused ring structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include solvothermal reactions, substitution reactions, 1,3-dipolar cycloadditions, and reactions with N- and C-nucleophiles to form fused heterocyclic systems . The coordination polymers are also investigated for their photocatalytic degradation of organic dyes and electrocatalytic reduction of hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are explored through their catalytic performances, band gaps, and crystal structures. The coordination polymers show varied photodegradation activity and good electrocatalytic activity towards the reduction of hydrogen peroxide . The cyclopalladated compounds' properties are influenced by the presence of different isomers and their dynamic interconversion . The heterocyclic systems derived from methyl 2-benzoylamino-3-dimethylaminopropenoate and related reagents exhibit diverse structures with potential biological activities .

科学研究应用

杂环化合物合成

4-(2-((6-(4-甲基-2-(吡啶-3-基)噻唑-5-基)嘧啶-3-基)硫代)乙酰氨基)苯甲酸甲酯是一种可以参与合成各种杂环体系的化合物。例如,一种相关的化合物 2-苯甲酰氨基-3-二甲氨基丙烯酸甲酯已用于从杂环 α-氨基化合物中制备稠合嘧啶酮衍生物,在乙酸中导致产生诸如吡啶并[1,2-a]嘧啶、嘧啶并[1,2-b]嘧啶等多种衍生物 (Stanovnik 等人,1990)。

抗菌和抗氧化活性

另一个重要的研究领域涉及探索衍生自类似化学结构的化合物的抗菌和抗氧化特性。一项关于乙基 2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑并[3,2-a]嘧啶-3-羧酸酯衍生物的微波辅助合成的研究突出了它们在抗菌、抗氧化和抗结核方面的潜力,展示了此类化合物在治疗应用中的多功能性 (Bhoi 等人,2016)。

抗癌潜力

对含有苯并咪唑和噻唑部分的化合物的抗肿瘤作用的研究也很重要,例如上述化合物。一系列带有苯并咪唑部分的噻唑并[3,2‐a]嘧啶衍生物显示出针对各种人癌细胞系的很有前景的体外抗肿瘤活性,表明在癌症治疗中具有潜在应用 (El‐All 等人,2015)。

代谢研究和药物开发

该化合物的结构类似物已被研究其代谢稳定性和作为候选药物的潜力。例如,K-604 的开发,一种人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的水溶性强效抑制剂,涉及结构修饰以增强溶解性和口服吸收,突出了此类化合物在药物发现和开发中的重要性 (Shibuya 等人,2018)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways depending on their structure and the specific target involved .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .

未来方向

The future directions for research on these compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, the development of new methods for the synthesis of organic compounds is vital . New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .

属性

IUPAC Name |

methyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S2/c1-14-21(33-22(25-14)16-4-3-11-24-12-16)18-9-10-20(28-27-18)32-13-19(29)26-17-7-5-15(6-8-17)23(30)31-2/h3-12H,13H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEQIWBMTSXOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)